Amino-PEG25-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amino-PEG25-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
科学的研究の応用
Optimized Protein Therapeutics : Incorporation of nonnative amino acids like p-acetylphenylalanine into proteins such as human growth hormone allows site-specific conjugation with PEG, leading to optimized therapeutic proteins with enhanced pharmacological properties (Cho et al., 2011).
Site-Specific PEGylation : Efforts in site-specific PEGylation involve targeting canonical and noncanonical amino acids, which results in improved pharmacokinetics and activity of peptide and protein therapeutics (Nischan & Hackenberger, 2014).
Radioimmunoscintigraphy Applications : The conjugation of PEG with monoclonal antibodies, like the anti-EGF receptor antibody C225, demonstrates potential in improving imaging characteristics in radioimmunoscintigraphy (Wen et al., 2001).
Melanoma Imaging : The introduction of amino acid linkers such as 8-Aminooctanoic Acid in PEG-conjugated peptides has been shown to enhance uptake in melanoma, indicating potential for targeted imaging and therapy (Guo & Miao, 2014).
Well-defined Protein-Polymer Conjugates : The synthesis of well-defined protein-polymer conjugates, especially PEG, is used to improve protein solubility, stability, and circulating half-lives, which is critical for biomedical applications (Zhao et al., 2015).
Biocompatible Micelles for Drug Delivery : Novel α-amino acid-based poly(disulfide urethane)s are developed for fabricating biocompatible and bioreducible micelles, showcasing a promising platform for triggered intracellular anticancer drug delivery (Lu et al., 2015).
Peptide and Protein PEGylation Chemistry : The chemistry of PEG and its application in the modification of peptides and proteins are crucial for enhancing therapeutic efficacy and reducing immunogenicity (Roberts et al., 2002).
Advancements in PEGylation : The evolution of protein PEGylation technology has significantly improved the homogeneity and bioactivity of PEGylated proteins, with a focus on site-selective methods (Pasut & Veronese, 2012).
Targeted Nanoparticles for Drug Delivery : The design of PEG-coated nanoparticles, specifically coupled to molecules like folic acid, for targeted drug delivery to cancer cells overexpressing the folate receptor (Stella et al., 2000).
Pharmacokinetics and Pharmacodynamics Optimization : Genetic fusion of therapeutic proteins with synthetic polypeptides, like PsTag, has shown potential in improving the pharmacokinetics and pharmacodynamics of proteins like human FGF21 (Yin et al., 2016).
Site-Specific PEGylation Strategies : Optimization of reactive amino acid residues and PEG derivatives is essential for successful site-specific PEGylation of therapeutic proteins (Zhang et al., 2012).
特性
分子式 |
C53H107NO27 |
---|---|
分子量 |
1190.42 |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C53H107NO27/c54-2-4-58-6-8-60-10-12-62-14-16-64-18-20-66-22-24-68-26-28-70-30-32-72-34-36-74-38-40-76-42-44-78-46-48-80-50-52-81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-57-3-1-53(55)56/h1-52,54H2,(H,55,56) |
InChIキー |
IGINZTWUZPCNPP-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Amino-PEG25-acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。